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molecular formula C5H9Br B145715 (2-Bromoethyl)cyclopropane CAS No. 36982-56-6

(2-Bromoethyl)cyclopropane

Cat. No. B145715
M. Wt: 149.03 g/mol
InChI Key: RIYFONBSYWACFF-UHFFFAOYSA-N
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Patent
US08202858B2

Procedure details

Potassium hydrogen carbonate (220 mg, 2.2 mmol) and (bromoethyl)cyclopropane (270 mg, 2.0 mmol) were added to a solution of tert-butyl-N-(2-aminoethyl)carbamate (320 mg, 2.0 mmol) in THF (10 ml). The mixture was heated at 66° C. for 20 h and solvents were concentrated in vacuo. The residue was dissolved in chloroform, washed with water, dried and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 1% triethylamine:4% methanol:95% chloroform) to yield the title compound (130 mg, 30%).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
C(=O)([O-])O.[K+].BrC[CH2:8][CH:9]1[CH2:11][CH2:10]1.[C:12]([O:16][C:17](=[O:22])[NH:18][CH2:19][CH2:20][NH2:21])([CH3:15])([CH3:14])[CH3:13]>C1COCC1>[C:12]([O:16][C:17](=[O:22])[NH:18][CH2:19][CH2:20][NH:21][CH2:10][CH:11]1[CH2:8][CH2:9]1)([CH3:15])([CH3:13])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
270 mg
Type
reactant
Smiles
BrCCC1CC1
Name
Quantity
320 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
66 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
solvents were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (eluant; 1% triethylamine:4% methanol:95% chloroform)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCNCC1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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